(1S)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-amine hydrochloride
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Overview
Description
(1S)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro-substituted aromatic ring and an amine group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2,4-dimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under suitable conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium thiolate.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(1S)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (1S)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-amine: The free base form without the hydrochloride salt.
(1S)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-amine acetate: An acetate salt form.
(1S)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-amine sulfate: A sulfate salt form.
Uniqueness
The hydrochloride salt form of (1S)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-amine is unique due to its enhanced solubility and stability compared to other salt forms. This makes it particularly suitable for applications requiring high solubility and stability, such as in pharmaceutical formulations.
Properties
Molecular Formula |
C10H15Cl2NO2 |
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Molecular Weight |
252.13 g/mol |
IUPAC Name |
(1S)-1-(5-chloro-2,4-dimethoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H14ClNO2.ClH/c1-6(12)7-4-8(11)10(14-3)5-9(7)13-2;/h4-6H,12H2,1-3H3;1H/t6-;/m0./s1 |
InChI Key |
PSSLZCCAZQZFEM-RGMNGODLSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1OC)OC)Cl)N.Cl |
Canonical SMILES |
CC(C1=CC(=C(C=C1OC)OC)Cl)N.Cl |
Origin of Product |
United States |
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